Home > Products > Screening Compounds P127575 > Neboglamine (hydrochloride)
Neboglamine (hydrochloride) -

Neboglamine (hydrochloride)

Catalog Number: EVT-7589160
CAS Number:
Molecular Formula: C13H25ClN2O3
Molecular Weight: 292.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of neboglamine involves several steps typically centered around the modification of glutamic acid derivatives. While specific synthetic routes are not detailed in the available literature, it is noted that neboglamine can be produced as a hydrochloride salt, which is preferred for its stability and solubility in pharmaceutical formulations .

The synthesis process may include:

  • Protection of functional groups on glutamic acid to prevent unwanted reactions.
  • Formation of the cyclohexyl moiety, which is critical for the compound's activity.
  • Final deprotection and salt formation to yield neboglamine hydrochloride.

Further detailed methodologies would require access to proprietary synthesis protocols typically found in pharmaceutical patents .

Molecular Structure Analysis

Structure and Data

Neboglamine's molecular structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₈N₂O₂
  • Molecular Weight: 238.29 g/mol

The structure features a glutamic acid backbone with a dimethylcyclohexyl group attached to the nitrogen atom. This unique structure contributes to its ability to interact with neurotransmitter systems, particularly the N-methyl-D-aspartate receptor, enhancing its therapeutic potential in psychiatric disorders .

Chemical Reactions Analysis

Reactions and Technical Details

Neboglamine participates in various chemical reactions typical of amino acids and their derivatives. Key reactions include:

  • Acid-base reactions, where the carboxylic acid group can donate protons.
  • Formation of salts, such as hydrochloride, which enhances solubility for pharmaceutical applications.
  • Reactions with neurotransmitter receptors, particularly at the N-methyl-D-aspartate receptor sites, leading to modulation of synaptic transmission.

Research indicates that neboglamine can inhibit certain psychotomimetic effects induced by phencyclidine (PCP) through its receptor interactions, showcasing its potential role as an antipsychotic agent .

Mechanism of Action

Process and Data

Neboglamine primarily acts as a modulator of glutamate receptors, specifically the N-methyl-D-aspartate receptor. Its mechanism involves:

  • Enhancing synaptic plasticity, which is crucial for learning and memory.
  • Inhibiting excessive glutamatergic activity, thereby reducing excitotoxicity associated with neurodegenerative diseases.

Studies suggest that neboglamine's action may lead to improved cognitive functions and reduced negative symptoms in schizophrenia patients, making it a promising candidate for further research .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water due to its hydrochloride form.

Chemical Properties

  • pH: The pH of aqueous solutions can vary depending on concentration but generally falls within physiological ranges.
  • Stability: The hydrochloride form exhibits enhanced stability compared to free base forms.

These properties are essential for ensuring effective delivery in therapeutic contexts .

Applications

Scientific Uses

Neboglamine has been investigated for various applications in neuroscience and psychiatry:

  • Treatment of Schizophrenia: Particularly effective against negative symptoms associated with the disorder.
  • Bipolar Disorder Management: Useful in treating episodes of hypomania coupled with major depression.
  • Neuroprotective Agent: Potentially beneficial in preventing cognitive decline related to neurodegeneration.

Ongoing research continues to explore its efficacy across different psychiatric conditions, highlighting its role as a novel therapeutic agent in mental health care .

Introduction to Neboglamine in Neuropsychopharmacology

Historical Context of NMDA Receptor Modulation in Schizophrenia Research

The N-methyl-D-aspartate receptor (NMDAR) hypofunction hypothesis of schizophrenia, first robustly articulated in the 1990s, revolutionized understanding of the disorder’s pathophysiology beyond dopamine-centric models. This hypothesis posited that reduced NMDAR-mediated signaling contributed crucially to positive (e.g., hallucinations), negative (e.g., social withdrawal), and cognitive symptoms. Key evidence emerged from observations that NMDAR antagonists like phencyclidine (PCP) or ketamine induced schizophrenia-like symptoms in healthy humans and exacerbated them in patients [1] [7]. Early therapeutic efforts focused on directly augmenting NMDAR activity via agonists at the glycine co-agonist site (e.g., D-cycloserine). However, these exhibited limited efficacy and pharmacokinetic challenges, necessitating agents with novel mechanisms [1] [8]. This historical trajectory set the stage for developing positive allosteric modulators (PAMs) like neboglamine, designed to amplify endogenous NMDAR signaling without overactivation risks [7] [8].

Table 1: Evolution of Key NMDA Receptor-Targeting Compounds in Schizophrenia Research

Compound ClassPrototypical AgentsPrimary MechanismLimitations in Schizophrenia
Direct NMDA AntagonistsPhencyclidine (PCP), KetamineChannel blockInduce psychosis/cognitive impairment
Glycine Site AgonistsD-Cycloserine, D-SerineFull agonist at GluN1 glycine siteLimited efficacy, poor CNS penetration
Glycine Transporter InhibitorsBitopertinInhibits GlyT1 to elevate synaptic glycineMixed clinical trial results
Positive Allosteric Modulators (PAMs)NeboglamineEnhances glycine binding/signaling allostericallyUnder investigation; preclinical efficacy shown

Rationale for Targeting the Glycine Co-Agonist Site in Glutamatergic Dysfunction

The NMDAR requires simultaneous binding of glutamate (at GluN2 subunits) and a co-agonist (glycine or D-serine at GluN1 subunits) for efficient channel opening. In schizophrenia, disruptions in this co-agonist system are well-documented, including:

  • Elevated levels of kynurenic acid, an endogenous glycine-site antagonist, in cerebrospinal fluid [1] [7].
  • Reduced D-serine availability due to altered serine metabolism or transport [4].
  • Impaired glycine transporter (GlyT1) function, affecting synaptic glycine concentrations [4] [8].

Direct glycine site agonists face significant challenges:

  • Receptor Desensitization: Sustained high agonist concentrations cause NMDAR internalization, reducing functional receptors [4].
  • Peripheral Toxicity Risks: High systemic doses needed for CNS effects increase off-target risks (e.g., nephrotoxicity with D-serine) [7].
  • Blood-Brain Barrier Penetrance: Many agonists exhibit poor brain bioavailability [1].

Consequently, allosteric modulators of the glycine site emerged as a superior strategy. These compounds enhance the affinity or efficacy of endogenous glycine/D-serine without acting as orthosteric agonists themselves, preserving physiological signaling patterns and reducing toxicity risks [4] [7] [8]. Neboglamine exemplifies this approach by functionally amplifying glycine’s effects without binding to its site [1] [8].

Neboglamine’s Emergence as a Novel NMDA Receptor Positive Allosteric Modulator

Neboglamine ((S)-4-amino-5-[(4,4-dimethylcyclohexyl)-amino]-5-oxo-pentanoic acid; CR-2249, XY-2401) is a glutamic acid derivative first characterized in the 1990s for its cognition-enhancing properties [7] [8]. Its identity as a glycine-site PAM was established through mechanistic electrophysiological and binding studies:

  • Non-Competitive Facilitation: Unlike glycine or D-serine, neboglamine does not displace radiolabeled glycine from GluN1 subunits. Instead, it potentiates glycine binding and NMDAR currents in the presence of physiological glycine concentrations, indicating allosteric modulation [1] [8].
  • Functional Rescue: In cortical slices exposed to PCP or kynurenic acid (NMDAR blockers), neboglamine restored NMDA-mediated neurotransmitter release and synaptic plasticity, confirming target engagement [1] [3].
  • Subunit Selectivity Profile: Preclinical data suggest activity across GluN1/GluN2 diheteromers (e.g., GluN1/GluN2A, GluN1/GluN2B), common in forebrain regions implicated in schizophrenia [1] [7].

Table 2: Key Preclinical Functional Effects of Neboglamine Relevant to Schizophrenia

Model SystemInterventionNeboglamine EffectSignificance
Rat PCP HyperlocomotionPCP (5 mg/kg) + Neboglamine (3–30 mg/kg p.o.)↓ Hyperlocomotion and rearing frequency (dose-dependent)Models positive symptoms; efficacy comparable to haloperidol/clozapine
Fos ImmunoreactivityNeboglamine (10 mg/kg i.p.)↑ Fos in PFC, NAc, LSN (3.2–4.8-fold); No effect in DL-STRMimics clozapine (atypical AP) pattern; predicts low EPS risk
NMDA Receptor FunctionCortical punches + PCPRestored NMDA-evoked neurotransmitter releaseReverses NMDAR hypofunction ex vivo

Critically, neboglamine’s in vivo effects mirror those of atypical antipsychotics like clozapine without inducing extrapyramidal side effects (EPS). For example, it increases Fos-like immunoreactivity—a marker of neuronal activation—in the prefrontal cortex (PFC), nucleus accumbens (NAc), and lateral septal nucleus (LSN), but not in the dorsolateral striatum (DL-STR), a region linked to EPS [1] [3] [7]. This region-specific activation, combined with its ability to inhibit PCP-induced behaviors, positions neboglamine as a promising glutamatergic antipsychotic candidate currently in Phase II trials for schizophrenia [7] [8]. Its unique mechanism offers potential advantages for treating negative/cognitive symptoms, where existing antipsychotics remain inadequate [1] [8].

Properties

Product Name

Neboglamine (hydrochloride)

IUPAC Name

(4S)-4-amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid;hydrochloride

Molecular Formula

C13H25ClN2O3

Molecular Weight

292.80 g/mol

InChI

InChI=1S/C13H24N2O3.ClH/c1-13(2)7-5-9(6-8-13)15-12(18)10(14)3-4-11(16)17;/h9-10H,3-8,14H2,1-2H3,(H,15,18)(H,16,17);1H/t10-;/m0./s1

InChI Key

HBFGFOLPJKUNCS-PPHPATTJSA-N

SMILES

CC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C.Cl

Canonical SMILES

CC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C.Cl

Isomeric SMILES

CC1(CCC(CC1)NC(=O)[C@H](CCC(=O)O)N)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.